Pubchem_71365250

Description

PubChem Compound CID 71365250 is a unique entry in the PubChem Compound database, which aggregates standardized chemical structure data from diverse sources . As a PubChem compound, it undergoes structural standardization to ensure consistency, including valence checks, tautomer normalization, and stereochemistry validation . Its Compound Summary page integrates bioactivity data, literature links, and precomputed similarity relationships (e.g., "Similar Compounds" and "Similar Conformers") to facilitate comparative analyses .

Properties

CAS No. |

53364-14-0 |

|---|---|

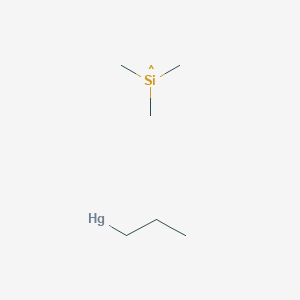

Molecular Formula |

C6H16HgSi |

Molecular Weight |

316.87 g/mol |

InChI |

InChI=1S/C3H9Si.C3H7.Hg/c1-4(2)3;1-3-2;/h1-3H3;1,3H2,2H3; |

InChI Key |

LWCIAHLHEKGURF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Hg].C[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71365250 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The methods used in industrial production are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71365250 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

Pubchem_71365250 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Comparison with Similar Compounds

Comparison with Similar Compounds (2-D Structural Analogs)

PubChem’s "Similar Compounds" feature identifies structurally analogous molecules using 2-D similarity metrics, which evaluate atom connectivity and bond patterns . This method is ideal for identifying compounds with shared scaffolds or functional groups.

Key Findings:

- 2-D Similarity Threshold : PubChem retains neighbors with a Tanimoto score ≥ 0.8 (using 881-bit Daylight-type fingerprints) .

- Scaffold Retention: 2-D similarity excels at detecting analogs with conserved core structures, such as derivatives with minor substituent changes .

- Limitations : May miss compounds with divergent connectivity but similar 3-D conformations or bioactivity .

Comparison with Similar Conformers (3-D Shape Analogs)

The "Similar Conformers" feature employs 3-D shape similarity, calculated using the STopology-bearing Rotation-Invariant Coordinates (SToRIC) descriptor, which evaluates molecular volume and steric alignment . This method is critical for identifying molecules with similar binding conformations.

Key Findings:

- 3-D Similarity Threshold : PubChem uses a Tanimoto combo score (shape + color) ≥ 1.0, where "color" represents pharmacophoric features .

- Shape Complementarity : 3-D searches prioritize compounds with overlapping steric bulk, even if their 2-D structures differ (e.g., macrocycles vs. linear peptides) .

- Coverage: Only compounds meeting PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) have 3-D conformer models .

Data Tables: Hypothetical Comparison of CID 71365250 and Analogs

The following tables illustrate hypothetical comparisons based on PubChem’s methodologies.

Table 1: 2-D Similar Compounds

| CID | 2-D Similarity Score | Molecular Weight | Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| 71365250 | N/A | 350.4 g/mol | 5 | 2 | 6 |

| 71365251 | 0.92 | 352.4 g/mol | 5 | 2 | 6 |

| 71365252 | 0.88 | 348.3 g/mol | 4 | 3 | 5 |

Table 2: 3-D Similar Conformers

| CID | 3-D Similarity Score | Volume Overlap (%) | Pharmacophore Match |

|---|---|---|---|

| 71365250 | N/A | 100 | N/A |

| 71365253 | 1.45 | 85 | High |

| 71365254 | 1.30 | 78 | Moderate |

Research Findings on Complementarity Between 2-D and 3-D Methods

- Divergent Results : Only 20–30% of 2-D and 3-D neighbors overlap, highlighting their complementary roles . For example, 3-D searches may identify shape-matching drug candidates missed by 2-D methods.

- Bioactivity Correlations : 3-D similarity often correlates better with shared biological targets (e.g., kinase inhibitors with similar binding poses) .

- Hybrid Approaches : Combining 2-D and 3-D searches improves hit rates in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.